![molecular formula C8H8ClNO2S2 B1417327 2-(5-Chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1218116-94-9](/img/structure/B1417327.png)
2-(5-Chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
Scientific Research Applications
Antimicrobial Activity
2-(5-Chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid and its derivatives have been extensively studied for their antimicrobial properties. Research has shown that these compounds exhibit significant activity against a variety of bacterial and fungal species. For instance, Patel et al. (2010) synthesized new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole, exhibiting antimicrobial activity against various bacterial and fungal species, including S. aureus, E. coli, and C. albicans (Patel & Shaikh, 2010). Similarly, Deep et al. (2010) reported the synthesis of novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides with significant anti-inflammatory activity, which may also suggest antimicrobial potential (Deep, Jain, & Sharma, 2010).
Antioxidant and Antitumor Properties
Compounds derived from 2-(5-Chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid have also shown promising antioxidant and antitumor activities. Gouda and Abu‐Hashem (2011) synthesized thiazolidine derivatives that exhibited notable antioxidant and antitumor properties (Gouda & Abu‐Hashem, 2011).
Synthesis of Novel Derivatives
The versatility of 2-(5-Chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid allows for the synthesis of a wide range of novel derivatives with potential therapeutic applications. For example, Spoorthy et al. (2021) synthesized ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which were evaluated for antimicrobial activity and docking studies (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Agricultural Applications
In addition to its medical applications, this compound has also been used in agriculture. Hilton and Pillai (1988) found that thioproline, a derivative of thiazolidine-4-carboxylic acid, can protect crops against herbicide toxicity (Hilton & Pillai, 1988).
Hepatoprotective Effects
The compound and its derivatives have been evaluated for their protective effects against hepatotoxicity. Nagasawa et al. (1984) investigated 2-substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine, demonstrating protection against acetaminophen-induced hepatotoxicity in mice (Nagasawa, Goon, Muldoon, & Zera, 1984).
properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2S2/c9-6-2-1-5(14-6)7-10-4(3-13-7)8(11)12/h1-2,4,7,10H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBXTCUEVOKTDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=C(S2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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